molecular formula C13H21N3O2S B3208489 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide CAS No. 105037-43-2

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]benzenesulfonamide

Cat. No. B3208489
M. Wt: 283.39 g/mol
InChI Key: XWUHLWBFLJYXIV-UHFFFAOYSA-N
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Patent
US04734510

Procedure details

4-Acetylamino-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulphonamide (6.5 g, 0.02 mole) was dissolved in 50 ml of 2N aqueous sodium hydroxide. The solution was heated to reflux, with stirring, for 11/2 hours. The solution was cooled and the pH was adjusted to about 8 with hydrochloric acid (2N). The mixture was extracted with chloroform (3×50 ml) and the combined extracts were dried (MgSO4) and evaporated under reduced pressure to give a solid (4.9 g). The solid was purified by column chromatography (basic Al2O3 : 1% ethanol/chloroform), followed by recrystallisation from water, to give the pure title compound m.p. 109°-110° C.
Name
4-Acetylamino-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulphonamide
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]1[CH:10]=[CH:9][C:8]([S:11]([NH:14][CH2:15][CH:16]2[CH2:20][CH2:19][CH2:18][N:17]2[CH2:21][CH3:22])(=[O:13])=[O:12])=[CH:7][CH:6]=1)(=O)C.Cl>[OH-].[Na+]>[NH2:4][C:5]1[CH:6]=[CH:7][C:8]([S:11]([NH:14][CH2:15][CH:16]2[CH2:20][CH2:19][CH2:18][N:17]2[CH2:21][CH3:22])(=[O:13])=[O:12])=[CH:9][CH:10]=1 |f:2.3|

Inputs

Step One
Name
4-Acetylamino-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzenesulphonamide
Quantity
6.5 g
Type
reactant
Smiles
C(C)(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC1N(CCC1)CC
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring, for 11/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with chloroform (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)S(=O)(=O)NCC1N(CCC1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 g
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.